4-[(3-Nitrophenyl)methylsulfanyl]-1-phenylpyrazolo[3,4-d]pyrimidine
Description
Properties
IUPAC Name |
4-[(3-nitrophenyl)methylsulfanyl]-1-phenylpyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5O2S/c24-23(25)15-8-4-5-13(9-15)11-26-18-16-10-21-22(17(16)19-12-20-18)14-6-2-1-3-7-14/h1-10,12H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYXHQWKSQJXWDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=NC=N3)SCC4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Nitrophenyl)methylsulfanyl]-1-phenylpyrazolo[3,4-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-nitrobenzyl chloride with thiourea to form the corresponding thiourea derivative. This intermediate is then cyclized with 1-phenyl-3-methyl-1H-pyrazol-5-amine under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to improve yield and purity. Techniques such as microwave-assisted synthesis and ultrasonic irradiation can be employed to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-[(3-Nitrophenyl)methylsulfanyl]-1-phenylpyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, often under basic conditions.
Cyclization: Acid or base catalysts, depending on the specific reaction.
Major Products
Reduction: 4-[(3-Aminophenyl)methylsulfanyl]-1-phenylpyrazolo[3,4-d]pyrimidine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Cyclization: Complex heterocyclic compounds with potential biological activity.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its anticancer properties, showing cytotoxic activity against various cancer cell lines.
Mechanism of Action
The mechanism of action of 4-[(3-Nitrophenyl)methylsulfanyl]-1-phenylpyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby disrupting cell signaling pathways that are crucial for cancer cell proliferation and survival . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Structural Features
Key structural analogs of pyrazolo[3,4-d]pyrimidines vary in substituents at the 1-, 3-, 4-, and 6-positions (Figure 15 in ). Below is a comparative analysis of substituents and their impacts:
Key Observations :
- Thioether vs. sulfonyl/sulfonamide : The methylsulfanyl group in the target compound may offer greater metabolic stability compared to sulfonamides (e.g., in ), but lower solubility.
- Hydrazinyl derivatives () exhibit versatility in forming hydrazone linkages, enabling further functionalization.
Physicochemical Properties
Data from analogs suggest trends in melting points, solubility, and spectral characteristics:
Insights :
Comparison :
Implications for Target Compound :
- Thioether linkages (as in the target compound) may improve blood-brain barrier penetration compared to polar sulfonamides .
Biological Activity
4-[(3-Nitrophenyl)methylsulfanyl]-1-phenylpyrazolo[3,4-d]pyrimidine is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article aims to explore its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant research findings.
The molecular formula of this compound is with a molecular weight of approximately 317.345 g/mol. Its structure includes a pyrazolo[3,4-d]pyrimidine core, which is known for various biological activities.
Research indicates that compounds similar to this compound often exhibit their biological effects through the modulation of specific receptors or enzymes. For instance:
- PDE Inhibition : Some derivatives have been identified as phosphodiesterase (PDE) inhibitors, which play a crucial role in signal transduction pathways related to various physiological processes .
- Opioid Receptor Agonism : Related compounds have shown activity at μ-opioid receptors, suggesting potential analgesic properties .
Antinociceptive Activity
A study investigating the antinociceptive effects of similar compounds utilized the tail-flick test in mice. The results indicated that certain pyrazolo derivatives exhibited significant pain relief comparable to standard analgesics. The effective dose (ED50) for some derivatives was reported around 1.059 mg/kg, demonstrating promising analgesic potential .
PDEδ Inhibition
A specific case study highlighted the efficacy of pyrazolo derivatives as PDEδ inhibitors. These compounds showed enhanced PDEδ inhibitory activity, which could be beneficial in developing treatments for conditions like cancer and cardiovascular diseases where PDEs are implicated in disease progression .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:
- Substituent Effects : The presence of electron-withdrawing groups (like nitro groups) on the phenyl ring enhances potency against specific targets.
- Core Structure Stability : Modifications to the pyrazolo core can lead to increased stability and bioavailability, which are critical for therapeutic applications.
Data Table: Biological Activities
Q & A
Q. What are the common synthetic routes for preparing 4-[(3-Nitrophenyl)methylsulfanyl]-1-phenylpyrazolo[3,4-d]pyrimidine?
The synthesis typically involves multi-step organic reactions, including:
- Core formation : Cyclization of precursors like phenylhydrazine derivatives with nitriles or carbonyl compounds under acidic/basic conditions to form the pyrazolo[3,4-d]pyrimidine core .
- Functionalization : Suzuki-Miyaura coupling or Ullmann reactions to introduce substituents. For example, coupling 3-nitrophenylmethylthiol groups requires arylboronic acids, Na₂CO₃ as a base, and Pd catalysts .
- Purification : Flash column chromatography (e.g., 4→15% MeOH in CH₂Cl₂) and preparative RP-HPLC (0.2% formic acid in H₂O/MeCN) to isolate high-purity products .
Q. How is the compound characterized structurally?
Key methods include:
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions via chemical shifts (e.g., aromatic protons at δ 7.5–8.3 ppm for nitrophenyl groups) .
- HRMS : Validates molecular formula (e.g., [M+H]+ calculated for C₁₉H₁₄N₅O₂S: 384.0867) .
- Elemental analysis : Matches experimental and theoretical C/H/N/S percentages .
Q. What preliminary biological screening methods are used for this compound?
- In vitro assays : Antiparasitic activity against Trypanosoma cruzi (T. cruzi) is assessed using resazurin-based fluorescence to measure cell viability, with IC₅₀ values calculated from dose-response curves .
- Cytotoxicity : Human MRC-5SV2 fibroblasts and mouse primary macrophages (PMM) are used to determine selectivity indices (CC₅₀/IC₅₀) .
Advanced Questions
Q. How do structural modifications at the 7-position of pyrazolo[3,4-d]pyrimidine affect bioactivity?
- Substituent effects : Introducing electron-withdrawing groups (e.g., 4-chlorophenyl) enhances antiparasitic activity (IC₅₀ = 0.32 µM for T. cruzi) by improving target binding. Conversely, bulkier groups (e.g., 3,4-dichlorophenyl) reduce activity due to steric hindrance .
- Table 1 : Bioactivity of 7-position derivatives
| Substituent | IC₅₀ (T. cruzi, µM) | Selectivity Index (MRC-5SV2) |
|---|---|---|
| 4-Chlorophenyl | 0.32 | >200 |
| 4-Methylphenyl | 1.10 | 58 |
| 3-Fluorophenyl | 3.50 | 12 |
Q. How can contradictory data in SAR studies be resolved?
- Case study : Removing the 3’-OH group from the ribose moiety in nucleoside analogs reduced T. cruzi activity by 2–3×, contradicting assumptions that deoxygenation enhances metabolic stability. Resolution involved:
- Metabolic profiling : LC-MS analysis showed rapid degradation of deoxy derivatives in liver microsomes .
- Crystallography : SHELXL-refined structures revealed disrupted hydrogen bonding with the target enzyme .
Q. What experimental design considerations are critical for optimizing pharmacokinetics?
- Metabolic stability : Use mouse/human liver microsomes (0.5 mg/mL) incubated with NADPH/UGT cofactors. For this compound, >95% remained intact after 60 minutes, indicating low CYP450/UGT susceptibility .
- Solubility : Adjust solvent systems (e.g., DMSO:PBS ratios) to balance compound stability and assay compatibility .
Q. How can crystallography resolve ambiguities in molecular conformation?
- SHELX refinement : SHELXL is used to model electron density maps, particularly for the nitro group’s orientation. Disordered sulfur atoms in the methylsulfanyl moiety require TLS (translation-libration-screw) refinement .
- Key parameters : R-factor < 0.05 and wR₂ < 0.10 ensure accuracy .
Methodological Guidance
Q. How to troubleshoot low yields in Suzuki coupling reactions for this compound?
- Catalyst optimization : Replace Pd(PPh₃)₄ with Pd(OAc)₂/XPhos for higher efficiency in arylthiol coupling .
- Base selection : Use Cs₂CO₃ instead of Na₂CO₃ for reactions involving electron-deficient boronic acids .
- Temperature control : Maintain 80–100°C in DMA solvent to prevent side reactions .
Q. What strategies improve NMR signal resolution for aromatic protons?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
